molecular formula C18H16ClN3O5 B2619764 5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941993-04-0

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No. B2619764
CAS RN: 941993-04-0
M. Wt: 389.79
InChI Key: RLTAVWKZUQNVHX-UHFFFAOYSA-N
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Description

“5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is a chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as drug discovery and organic synthesis. It has been found to be a part of the structure of the Jak3 Kinase Domain .


Synthesis Analysis

The synthesis of compounds similar to “5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of “5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is C19H19ClN2O4, and its molecular weight is 374.82. The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .

Future Directions

The compound “5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is currently under clinical development for the prevention and treatment of thromboembolic diseases . This suggests that future research may focus on further understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c1-27-16-10-12(5-7-15(16)21-8-2-3-17(21)23)20-18(24)13-9-11(19)4-6-14(13)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTAVWKZUQNVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide

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